molecular formula C22H28ClN3O2 B13787161 Benzanilide, 3'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- CAS No. 79565-71-2

Benzanilide, 3'-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)-

Cat. No.: B13787161
CAS No.: 79565-71-2
M. Wt: 401.9 g/mol
InChI Key: ORKIZHZYGTVKQK-UHFFFAOYSA-N
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Description

Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- is a complex organic compound with the molecular formula C22H28ClN3O2. This compound is part of the benzanilide family, which is known for its diverse applications in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- can be achieved through a diversity-oriented synthesis approach. One common method involves the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts . This method demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields. The reaction conditions typically involve the use of oxidants such as PhI(OAc)2, NaIO4, and H2O2 in a TFA (trifluoroacetic acid)/TFAA (trifluoroacetic anhydride) cosolvent system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, NaIO4, PhI(OAc)2

    Reduction: LiAlH4, NaBH4

    Substitution: NBS (N-bromosuccinimide), NaOH

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted benzanilides .

Scientific Research Applications

Benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzanilide, 3’-chloro-N-(2-((2-(diethylamino)ethyl)carbamoyl)ethyl)- involves its interaction with specific molecular targets and pathways. For example, as a DNA-PK inhibitor, it interferes with the DNA repair process by inhibiting the DNA-dependent protein kinase (DNA-PK) enzyme . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

79565-71-2

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[3-[2-(diethylamino)ethylamino]-3-oxopropyl]benzamide

InChI

InChI=1S/C22H28ClN3O2/c1-3-25(4-2)16-14-24-21(27)13-15-26(20-12-8-11-19(23)17-20)22(28)18-9-6-5-7-10-18/h5-12,17H,3-4,13-16H2,1-2H3,(H,24,27)

InChI Key

ORKIZHZYGTVKQK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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